

# 4-(Piperazin-1-ylmethyl)benzoic acid physical properties

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## Compound of Interest

**Compound Name:** 4-(Piperazin-1-ylmethyl)benzoic acid

**Cat. No.:** B2706500

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(Piperazin-1-ylmethyl)benzoic Acid** Derivatives

## Introduction

In the landscape of pharmaceutical sciences, a profound understanding of a molecule's physicochemical properties is the bedrock upon which successful drug development is built. These intrinsic characteristics govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physical properties of **4-(piperazin-1-ylmethyl)benzoic acid**, with a primary focus on its N-methylated derivative, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS No. 106261-48-7). This specific molecule is of high interest to the scientific community due to its critical role as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.<sup>[1]</sup>

This document is structured to provide not just raw data, but a field-proven perspective on why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, reflecting the rigorous standards of modern pharmaceutical research.

## Chemical Identity and Structure

Clarity in chemical nomenclature is paramount. The term "**4-(Piperazin-1-ylmethyl)benzoic acid**" can be ambiguous. The parent, non-methylated compound (CAS 220213-15-0) is a foundational structure. However, the more extensively documented and industrially relevant compound is the N-methylated analog, which is the focus of this guide. Furthermore, this molecule is often utilized in its salt form, such as the dihydrochloride salt, to enhance its solubility and handling properties.

Identifier	4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid	4-(Piperazin-1-ylmethyl)benzoic Acid	4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride
Structure			
CAS Number	106261-48-7[2]	220213-15-0[3]	106261-49-8[4]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [5]	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [3]	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> ·2HCl[6]
Molecular Weight	234.29 g/mol [1][2]	220.27 g/mol [3]	307.22 g/mol [4][6]
IUPAC Name	4-[(4-methylpiperazin-1-yl)methyl]benzoic acid[2]	4-(piperazin-1-ylmethyl)benzoic acid[3]	4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride[4]

## Core Physicochemical Properties

The utility of a pharmaceutical intermediate is defined by its physical and chemical properties. These data points are crucial for process chemists developing scalable synthetic routes and for formulation scientists designing stable and bioavailable drug products.

Property	Value	Significance in Drug Development
Appearance	White to off-white crystalline powder. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>	Indicates high purity and solid-state stability. Crystalline form is critical for consistent processing and performance.
Melting Point	310-312 °C <a href="#">[5]</a>	A high melting point suggests strong intermolecular forces and a stable crystal lattice, which is favorable for solid dosage form stability but can correlate with low solubility.
Boiling Point	377.2 ± 32.0 °C (Predicted) <a href="#">[5]</a> <a href="#">[8]</a>	Useful for purification and assessing thermal stability under various processing conditions.
Density	1.174 ± 0.06 g/cm³ (Predicted) <a href="#">[5]</a>	Important for powder flow, compaction, and formulation design.
Water Solubility	Slightly soluble in water. <a href="#">[5]</a> <a href="#">[7]</a>	Low intrinsic aqueous solubility is a common challenge. This property is highly pH-dependent due to the presence of both acidic and basic functional groups.
pKa (Predicted)	4.31 ± 0.10 (Carboxylic Acid) <a href="#">[5]</a>	Governs the ionization state of the carboxyl group. At physiological pH, it will be deprotonated (carboxylate), enhancing solubility.

## Crystalline Form and Melting Point

The compound exists as a white crystalline powder.<sup>[1][7]</sup> Its high melting point of 310-312 °C is a direct indicator of a highly ordered and stable crystal lattice.<sup>[5]</sup> This thermal stability is advantageous for storage and handling. From a pharmaceutical perspective, a high melting point often correlates with low aqueous solubility, as significant energy is required to break the crystal lattice forces before solvation can occur. The melting point is not just a physical constant but a critical purity criterion; a sharp melting range is indicative of high purity, whereas impurities will typically depress and broaden the melting range.<sup>[9]</sup>

## Solubility Profile

The molecule is described as "slightly soluble in water".<sup>[5][7]</sup> This limited solubility is a direct consequence of its largely hydrophobic bicyclic structure and the strong intermolecular forces in its solid state, as suggested by its high melting point. However, the structure contains both a carboxylic acid group and two basic piperazine nitrogens, making it an amphoteric substance.

This dual functionality means its aqueous solubility is highly dependent on pH.

- In acidic conditions ( $\text{pH} < \text{pKa}$  of the carboxyl group): The carboxylic acid will be protonated and neutral (-COOH), while the piperazine nitrogens will be protonated and charged (-NH<sup>+</sup>), likely forming a soluble cationic species.
- In basic conditions ( $\text{pH} > \text{pKa}$  of the piperazine nitrogens): The piperazine nitrogens will be neutral, while the carboxylic acid will be deprotonated and charged (-COO<sup>-</sup>), forming a soluble anionic species.
- At the isoelectric point: The molecule will exist predominantly as a zwitterion, which often exhibits minimum solubility.

This pH-dependent solubility is a critical parameter for drug development, as it influences dissolution rates in the gastrointestinal tract and dictates strategies for formulation, such as salt formation. The dihydrochloride salt, for instance, is prepared specifically to leverage the basicity of the piperazine ring to create a more water-soluble form.<sup>[4][6]</sup>

## Acidity and Basicity (pKa)

The predicted pKa of the carboxylic acid group is approximately 4.31.<sup>[5]</sup> This is a typical value for a benzoic acid derivative and indicates that it will be fully ionized to its carboxylate form at

physiological pH ( $\approx 7.4$ ). The piperazine moiety contains two basic nitrogen atoms. Based on literature values for similar N-substituted piperazines, the pKa for the tertiary amine (N-methyl) is expected to be around 8.5-9.5, while the other tertiary amine's pKa would be lower.[10] These pKa values are fundamental to predicting the compound's behavior in solution, its absorption characteristics, and potential salt formation strategies.

## Experimental Determination of Key Properties

To ensure scientific integrity, all physical property data must be determined using validated, reproducible methods. The following sections detail the standard operating procedures for measuring the most critical parameters.

### Protocol: Melting Point Determination (Capillary Method)

The capillary method is the pharmacopeial standard for melting point determination, valued for its accuracy and small sample requirement.[11]

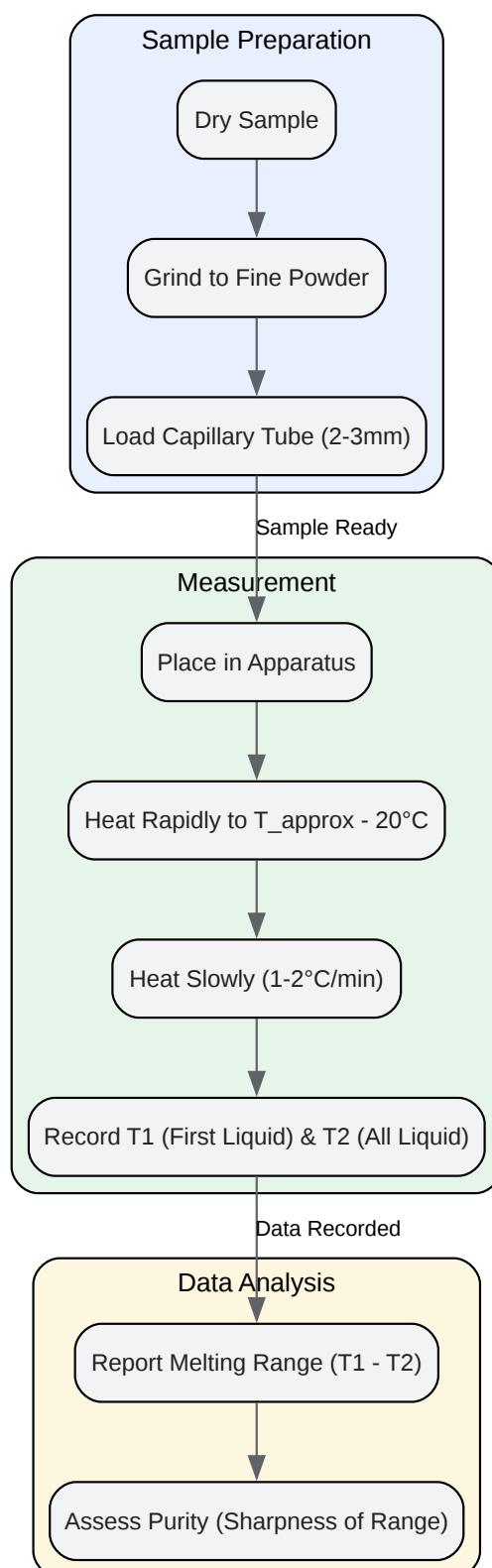
**Rationale:** This method relies on controlled heating of a finely powdered sample to ensure uniform heat distribution.[11] A slow heating ramp near the melting point (e.g., 1-2 °C/min) is crucial for allowing the system to remain in thermal equilibrium, thereby providing an accurate melting range.

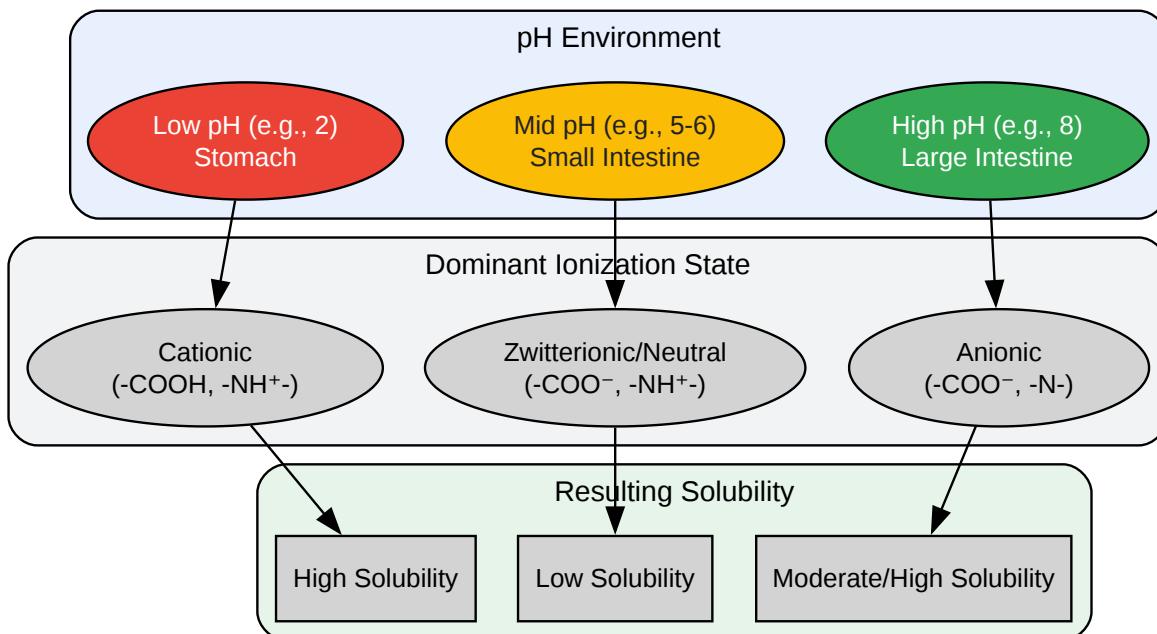
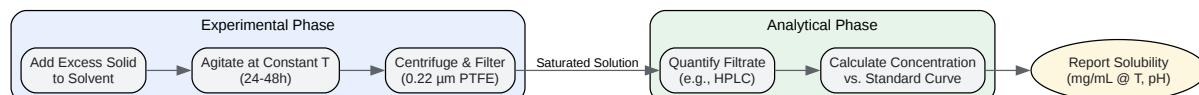
**Step-by-Step Methodology:**

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered by crushing it gently with a mortar and pestle. This maximizes heat transfer and reproducibility.[11]
- **Capillary Loading:** Tap the open end of a capillary tube into the powder. Pack the sample into a compact column of 2-3 mm at the sealed bottom of the tube by tapping or dropping it through a long glass tube.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Initial Scan (Optional):** For an unknown compound, perform a rapid heating scan to determine an approximate melting temperature. Allow the apparatus to cool sufficiently before proceeding.[9]

- Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point.
- Fine Heating: Decrease the heating rate to 1-2 °C per minute.
- Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting range is T1-T2.
- Replicates: Conduct at least two more determinations to ensure consistency.

Workflow Diagram:





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